1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(2,4,5-trimethoxybenzyl)piperazine
Description
The compound 1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(2,4,5-trimethoxybenzyl)piperazine features a piperazine core substituted at the 1-position with a (1-methylpyrrolyl)methyl group and at the 4-position with a 2,4,5-trimethoxybenzyl (TMB) moiety.
Properties
IUPAC Name |
1-[(1-methylpyrrol-2-yl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c1-21-7-5-6-17(21)15-23-10-8-22(9-11-23)14-16-12-19(25-3)20(26-4)13-18(16)24-2/h5-7,12-13H,8-11,14-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPSMOKOHXTYIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(2,4,5-trimethoxybenzyl)piperazine typically involves a multi-step process:
Formation of the Pyrrole Derivative: The initial step involves the synthesis of the 1-methyl-1H-pyrrole-2-carbaldehyde through the Vilsmeier-Haack reaction, which uses N-methylpyrrole and a formylating agent such as POCl₃/DMF.
Benzylation: The 2,4,5-trimethoxybenzyl chloride is synthesized separately through the methylation of 2,4,5-trihydroxybenzyl alcohol using methyl iodide in the presence of a base like potassium carbonate.
Coupling Reaction: The final step involves the coupling of the 1-methyl-1H-pyrrole-2-carbaldehyde with 2,4,5-trimethoxybenzyl chloride in the presence of a piperazine derivative under basic conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential for maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[(1-Methyl-1H-pyrrol-2-yl)methyl]-4-(2,4,5-trimethoxybenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) to form N-oxide derivatives.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) to modify the functional groups.
Substitution: The methoxy groups on the benzyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) under reflux conditions.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products:
Oxidation: N-oxide derivatives of the pyrrole ring.
Reduction: Reduced forms of the compound with modified functional groups.
Substitution: Compounds with different substituents on the benzyl ring.
Scientific Research Applications
1-[(1-Methyl-1H-pyrrol-2-yl)methyl]-4-(2,4,5-trimethoxybenzyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(2,4,5-trimethoxybenzyl)piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to changes in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogues and their biological activities:
Key Observations:
Substituent Position on Benzyl Group :
- The 2,4,5-TMB group in the target compound differs from 2,3,4-TMB (Trimetazidine) and 3,4,5-TMB (Compound 7e). These positional variations influence electronic properties and receptor binding. For example, 2,3,4-TMB in Trimetazidine is critical for its anti-ischemic activity via mitochondrial effects , while 3,4,5-TMB groups are common in microtubule-targeting agents .
- The 2,4,5-TMB motif may offer unique steric or electronic interactions due to the asymmetric methoxy distribution.
- R1 Substituent: The pyrrolemethyl group distinguishes the target compound from benzyl (e.g., 3-bromobenzyl in ) or arylalkyl substituents. In BM212, a chlorinated pyrrolemethyl group contributes to antitubercular activity by targeting mycobacterial membranes .
Physicochemical and Pharmacokinetic Considerations
- Methoxy groups on the benzyl ring enhance solubility via hydrogen bonding, though positional differences (2,4,5 vs. 3,4,5) may alter metabolic stability .
Metabolism :
- Trimethoxybenzyl groups are prone to O-demethylation by cytochrome P450 enzymes. The 2,4,5-TMB configuration may slow this process compared to 3,4,5-TMB due to steric hindrance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
